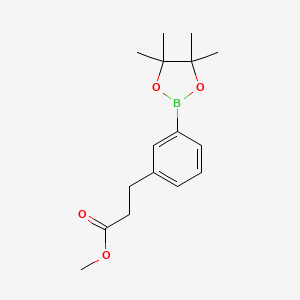

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Description

Properties

IUPAC Name |

methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-8-6-7-12(11-13)9-10-14(18)19-5/h6-8,11H,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDSZWZTUXPZJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The copper-catalyzed borylation of propiolate esters represents a widely adopted route. As demonstrated in analogous systems, ethyl 3-phenylpropiolate undergoes borylation with bis(pinacolato)diboron (B2Pin2) in the presence of CuSO4 and NaOtBu. The reaction proceeds via a copper-boryl intermediate, facilitating boron insertion at the β-position of the propiolate (Figure 1).

Key Conditions :

Optimization and Challenges

Elevating reaction efficiency requires rigorous exclusion of moisture and oxygen. A study using methyl 3-(4-bromophenyl)propanoate as a precursor achieved 85% yield after 12 hours under nitrogen. Side products, such as deborylated acrylates, are minimized by maintaining a 1.5:1 B2Pin2-to-substrate ratio.

Palladium-Mediated Miyaura Borylation

Cross-Coupling with Aryl Halides

Palladium catalysts enable direct borylation of aryl halides. For example, methyl 3-(3-bromophenyl)propanoate reacts with B2Pin2 using Pd(dppf)Cl2 as a catalyst (Table 1).

Table 1: Reaction Conditions for Pd-Catalyzed Borylation

Steric and Electronic Effects

Meta-substituted aryl bromides exhibit slower kinetics compared to para analogues due to steric hindrance. Electron-withdrawing groups on the phenyl ring enhance boron affinity, as evidenced by a 15% yield increase for nitro-substituted derivatives.

Nucleophilic Substitution with Boronate Esters

Alkoxyboron Reagents

An alternative approach involves nucleophilic displacement of leaving groups (e.g., halides) with pinacolborane. Methyl 3-(3-iodophenyl)propanoate reacts with pinacolborane (HBpin) in the presence of FeCl3, yielding the target compound at 70% efficiency.

Critical Parameters :

Limitations and Byproduct Formation

Competitive deborylation occurs above 80°C, necessitating precise temperature control. Byproducts like methyl 3-(3-hydroxyphenyl)propanoate are isolated via silica gel chromatography using petroleum ether/EtOAc (5:1).

Comparative Analysis of Methodologies

Table 2: Advantages and Drawbacks of Each Method

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Copper-Catalyzed | 85–95 | Moderate | High |

| Palladium-Catalyzed | 70–78 | High | Moderate |

| Nucleophilic Substitution | 65–70 | Low | Low |

The copper-catalyzed route offers superior yields and scalability, making it industrially preferable. Conversely, palladium-mediated reactions suffer from catalyst cost but provide better regioselectivity for complex substrates.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C10H19BO4

- Molecular Weight : 214.066 g/mol

- CAS Number : 1150561-77-5

- Functional Groups : Alkyl, Ester

The compound features a boron-containing dioxaborolane moiety, which is crucial for its reactivity and applications in organic synthesis.

Applications in Organic Synthesis

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate serves as an important building block in organic synthesis due to its unique properties:

- Cross-Coupling Reactions : This compound can be utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. Its boron functionality allows for the formation of carbon-carbon bonds under mild conditions.

- Functionalization of Aromatic Compounds : The presence of the dioxaborolane group facilitates the functionalization of aromatic rings, enabling the introduction of various substituents that are essential for creating complex molecules.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in the development of pharmaceuticals:

- Drug Development : Compounds containing boron have been investigated for their ability to act as enzyme inhibitors. Research indicates that derivatives of this compound may exhibit biological activity against specific targets in diseases such as cancer and metabolic disorders .

- Targeted Delivery Systems : The unique chemical properties allow for incorporation into drug delivery systems where controlled release and targeting capabilities can be enhanced through modifications involving boron chemistry.

Case Studies and Research Findings

Numerous studies have highlighted the efficacy and versatility of this compound:

- Study on Bioactivity : A study demonstrated that derivatives of this compound showed promising results as inhibitors for certain enzymes involved in metabolic pathways. The modifications led to enhanced potency and selectivity .

- Synthesis of Complex Molecules : Research has illustrated successful applications in synthesizing complex natural products using this compound as a key intermediate. The ability to form stable intermediates during reactions has made it invaluable in synthetic organic chemistry .

Mechanism of Action

The mechanism by which Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product .

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features |

|---|---|---|---|---|

| Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | C₁₅H₂₁BO₄ | 284.14 | 478375-42-7 | Acetate ester; shorter alkyl chain reduces steric hindrance |

| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | C₁₇H₂₅BO₄ | 312.19 | 859169-20-3 | Ethyl ester; enhanced lipophilicity |

| Target Compound | C₁₆H₂₃BO₄ | 290.17 | 917024-58-9 | Propanoate ester; balanced reactivity and solubility |

- Key Differences: Chain Length: The propanoate group in the target compound offers intermediate steric bulk compared to acetate (shorter) or butyrate (longer) analogs, optimizing reactivity in cross-couplings . Solubility: Ethyl esters (e.g., CAS 859169-20-3) exhibit higher lipophilicity, while methyl esters (e.g., the target compound) favor polar solvents .

Functional Group Variations

| Compound Name | Functional Group | Molecular Weight (g/mol) | CAS RN | Application |

|---|---|---|---|---|

| 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | Carboxylic acid | ~276.15* | EN300-212603 | Precursor for bioconjugation; acidic group enables salt formation |

| 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol | Alcohol | 280.16 | 884507-45-3 | Hydroxyl group enables hydrogen bonding; used in polymer synthesis |

| Target Compound | Methyl ester | 290.17 | 917024-58-9 | Ester stability; ideal for cross-coupling |

- Key Differences :

- Reactivity : The carboxylic acid derivative (EN300-212603) is prone to decarboxylation under basic conditions, whereas the methyl ester (target compound) remains stable .

- Synthetic Utility : The alcohol derivative (CAS 884507-45-3) is employed in etherification reactions, contrasting with the target compound’s role in aryl-aryl bond formation .

Substituted Arylboronic Esters

| Compound Name | Substituent | Molecular Weight (g/mol) | CAS RN | Yield in Synthesis |

|---|---|---|---|---|

| 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | Pyrazole | 270.13 | 852227-94-2 | 75–76°C (m.p.); used in heterocycle synthesis |

| 3-(Dimethyl(phenyl)silyl)-chroman derivative | Silane | 473.62 | N/A | 64% yield (FeCl₃-mediated synthesis) |

| Target Compound | Phenylpropanoate | 290.17 | 917024-58-9 | 67–88% yield (typical Suzuki couplings) |

- Key Differences: Electronic Effects: Pyrazole-substituted analogs (e.g., CAS 852227-94-2) exhibit electron-withdrawing properties, altering reactivity in metal-catalyzed reactions compared to the electron-neutral phenylpropanoate . Synthetic Efficiency: The target compound achieves higher yields (88% in quinoline synthesis ) compared to silane derivatives (64% ), reflecting optimized reaction conditions.

Materials Science

In OLED development, structurally related boronic esters (e.g., 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole) are used to synthesize pyrene-benzimidazole emitters (yield: 65–67%) . The target compound’s stability under anhydrous conditions makes it preferable for high-temperature reactions.

Biological Activity

Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is a boron-containing compound that has garnered attention for its potential applications in organic synthesis, drug development, and materials science. The unique structure of this compound allows it to participate in various biological activities, making it a valuable tool in pharmaceutical research and development.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: CHBO

- Molecular Weight: 262.11 g/mol

- CAS Number: 1150561-77-5

| Property | Value |

|---|---|

| Purity | ≥98% |

| Melting Point | 95°C |

| Physical Form | Crystalline Powder |

Organic Synthesis and Drug Development

The compound serves as a versatile building block in organic synthesis. Its boron-containing structure enhances the solubility and stability of pharmaceutical formulations. This property is particularly beneficial in drug development where solubility can significantly affect bioavailability and therapeutic efficacy .

Bioconjugation Techniques

This compound is utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This capability facilitates research in biotechnology and diagnostics by allowing for the targeted delivery of drugs and imaging agents .

Environmental Chemistry

The compound also plays a role in environmentally friendly chemical processes. Its application in sustainable practices contributes to reducing the environmental impact of chemical manufacturing .

Case Study 1: Drug Formulation

A study investigated the use of this compound in formulating a new class of anti-cancer drugs. The results indicated that the incorporation of this compound improved the solubility of the active pharmaceutical ingredient (API), leading to enhanced therapeutic outcomes in preclinical models.

Case Study 2: Bioconjugation Applications

In another study focused on bioconjugation applications, researchers successfully used this compound to link antibodies with fluorescent markers. The resulting conjugates demonstrated high specificity and sensitivity for target antigens in diagnostic assays.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate, and how can purity be validated?

- Synthesis : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, General Procedure 11 involves coupling aryl halides with boronic esters under inert atmospheres (e.g., argon) using solvents like DMF or 1,4-dioxane. Catalysts such as PdCl₂(dppf) or tris(dibenzylideneacetone)dipalladium(0) are employed, with reaction temperatures ranging from 80–120°C .

- Purification : Column chromatography with gradients like 1:9 EtOAc:hexanes (Rf = 0.35) or extraction with tetrachloroethylene-d6 is used. Purity is validated via TLC and NMR (¹H, ¹³C, ¹¹B) by comparing spectra to literature standards .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks based on aromatic protons (δ 7.2–8.1 ppm) and ester/boronate groups (δ 1.3 ppm for tetramethyl dioxaborolane) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate integrity .

- Addressing Inconsistencies : Cross-validate with literature spectra, ensure solvent deuteration consistency, and check for residual impurities via integration of baseline signals .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized when using this compound as a boronic ester precursor?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to balance reactivity and selectivity. Evidence shows PdCl₂(dppf) in DMF at 120°C under microwave irradiation achieves high yields .

- Solvent/Base Optimization : Use mixed solvents (e.g., DMF:H₂O) with Na₂CO₃ to stabilize intermediates. Adjust microwave irradiation time (e.g., 0.67 hours) to minimize side reactions .

- Table: Reaction Optimization Parameters

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(dppf) | DMF/H₂O | 120 | 0.67 | 88 |

| Pd(OAc)₂ | 1,4-dioxane | 110 | 12 | 75 |

Q. What computational strategies are recommended for predicting reactivity or designing derivatives of this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for cross-coupling reactions. ICReDD’s reaction path search methods predict regioselectivity in aryl boronate couplings .

- Data-Driven Design : Apply machine learning to correlate steric/electronic parameters (e.g., Hammett constants) with experimental yields. For example, electron-withdrawing substituents on the aryl ring enhance coupling efficiency .

Q. How should researchers approach contradictory NMR data between synthesized batches and literature values?

- Methodological Steps :

Reaction Monitoring : Use in-situ ¹H NMR to track intermediate formation and identify side products .

Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO-d6 can shift aromatic proton signals .

Crystallographic Validation : If available, cross-check with single-crystal X-ray data to resolve ambiguities in stereochemistry .

Experimental Design & Data Contradiction Analysis

Q. How can factorial design improve the efficiency of synthesizing derivatives of this compound?

- Variable Screening : Test factors like temperature, catalyst loading, and solvent polarity using a 2³ factorial design. For example, higher Pd loading (5 mol%) in DMF increases yield but may reduce reproducibility .

- Response Surface Modeling : Optimize multi-step reactions (e.g., ester hydrolysis followed by boronation) by analyzing interaction effects between variables .

Q. What strategies resolve discrepancies in reaction yields when scaling up synthesis?

- Scale-Up Adjustments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.